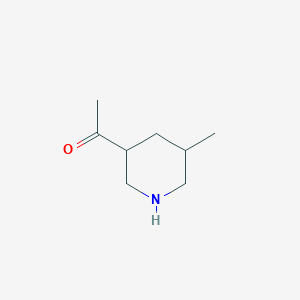
5-Amino-1-(methoxymethyl)-6-methyl-1,2-dihydropyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-(methoxymethyl)-6-methyl-1,2-dihydropyridin-2-one: is a heterocyclic compound that has garnered attention in various fields of scientific research. This compound is known for its unique structure, which includes an amino group, a methoxymethyl group, and a methyl group attached to a dihydropyridinone ring. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(methoxymethyl)-6-methyl-1,2-dihydropyridin-2-one typically involves multi-step reactions. One common method includes the reaction of 5-aminopyrazolo[4,3-b]pyridine with halomethyl carbonyl compounds in the presence of a base such as sodium bicarbonate (NaHCO₃) in a solvent like 1,4-dioxane. The mixture is stirred at room temperature and then heated under reflux for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-1-(methoxymethyl)-6-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄ in an acidic medium or H₂O₂ in the presence of a catalyst.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new alkylated or acylated derivatives.
Applications De Recherche Scientifique
5-Amino-1-(methoxymethyl)-6-methyl-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 5-Amino-1-(methoxymethyl)-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. One key target is the enzyme Nicotinamide N-Methyltransferase (NNMT), which plays a crucial role in metabolic processes. By inhibiting NNMT, the compound can modulate energy metabolism and influence cellular functions such as mitochondrial biogenesis and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1-methylquinolin: Shares a similar amino group and heterocyclic structure but differs in its specific ring system and functional groups.
5-Amino-1,2,3-triazoles: These compounds also contain an amino group and are known for their diverse biological activities.
5-Amino-1,2,4-thiadiazoles: Similar in having an amino group but with a different heterocyclic core, offering unique chemical properties.
Uniqueness
What sets 5-Amino-1-(methoxymethyl)-6-methyl-1,2-dihydropyridin-2-one apart is its specific combination of functional groups and its ability to interact with NNMT. This unique interaction makes it a promising candidate for therapeutic applications, particularly in metabolic health and muscle growth .
Propriétés
Formule moléculaire |
C8H12N2O2 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
5-amino-1-(methoxymethyl)-6-methylpyridin-2-one |
InChI |
InChI=1S/C8H12N2O2/c1-6-7(9)3-4-8(11)10(6)5-12-2/h3-4H,5,9H2,1-2H3 |
Clé InChI |
VNFLECXZPXMTBW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=O)N1COC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13163982.png)







![4-Chloro-6-[methyl(prop-2-YN-1-YL)amino]pyrimidine-5-carbaldehyde](/img/structure/B13164037.png)

![2-[(Pyrrolidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B13164042.png)



